5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
The compound 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and belongs to a family of axially chiral alkenes. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications. The derivatives of Meldrum's acid, including the 5-arylidene variants, have been synthesized and structurally characterized, revealing insights into their molecular geometries and intermolecular interactions .
Synthesis Analysis
A general synthetic route for the family of 5-alkylidene-1,3-dioxane-4,6-diones has been established, which includes the compound of interest. These alkenes have been shown to exist as stable enantiomers, which can be partially kinetically resolved upon reaction with cysteine, indicating their potential for use in asymmetric synthesis . Additionally, similar compounds have been synthesized through reactions with various aldehydes in ethanol, as demonstrated by the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .
Molecular Structure Analysis
The crystal structure of a closely related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been determined using X-ray crystallographic techniques. It was found to crystallize in a triclinic space group with a distorted envelope conformation of the 1,3-dioxane ring. The structure is stabilized by weak intermolecular C-H···O hydrogen bonds . This provides a basis for understanding the structural aspects of the hydroxy variant of the compound.
Chemical Reactions Analysis
The reactivity of these compounds has been explored in various studies. For instance, reactions of 5-arylidene derivatives with primary and secondary alkylamines have been investigated, leading to a range of products with different yields and proposing mechanisms for their formation . This highlights the chemical versatility of the 5-arylidene Meldrum's acid derivatives and suggests that the hydroxy variant may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the 5-arylidene derivatives of Meldrum's acid have been studied, with an emphasis on the nature of intermolecular interactions through Hirshfeld surface analyses and the evaluation of electronic properties using DFT optimized molecular geometries. The crystal packing exhibits various hydrogen bonding and π-π interactions, contributing to the stability of the molecular structure. The HOMO-LUMO energy gap indicates a significant degree of internal charge transfer within the molecule . These findings are relevant to the hydroxy derivative and can be used to infer its physical and chemical behavior.
Scientific Research Applications
Organic Synthesis and Crystallography
This compound has been utilized in the synthesis of new organic compounds and the study of their crystal structures. For instance, a study prepared the compound by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-hydroxybenzaldehyde in ethanol, revealing its distorted boat conformation and dimer formation in the crystal through O—H⋯O hydrogen bonds (Wulan Zeng, 2010). This highlights the compound's role in advancing understanding of molecular and crystal structures, which is essential for designing drugs and materials with specific properties.
Molecular Modeling and DPPH Radical Scavenging Activity
Another study focused on the self-catalyzed Knoevenagel condensation, spectral characterization, DPPH radical scavenging activity, cytotoxicity, and molecular properties of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones using single crystal XRD and DFT techniques. The findings suggest these compounds, including variations of the 5-(4-Hydroxybenzylidene) derivative, offer potential in medicinal chemistry due to their antioxidant activity and interaction with biological molecules (G. S. S. Kumar, A. Prabhu, N. Bhuvanesh, 2014).
Fluorescence Studies and Stimuli-Responsive Materials
The compound has also contributed to the development of stimuli-responsive fluorescent materials. A study demonstrated that slight structural modifications to similar organic fluorophores can drastically change their fluorescence response to stimuli. This work suggests the potential of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives in creating advanced materials for sensing, imaging, and data storage applications (P. Hariharan et al., 2018).
properties
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPNMIXVIYOENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
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